METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE
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Overview
Description
METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a pyrimidine ring, which is further substituted with a piperidine moiety. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoate ester, followed by the introduction of the pyrimidine ring through nucleophilic substitution reactions. The piperidine moiety is then introduced via reductive amination or similar methods. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(2-(4-amino-4-methylpiperidin-1-yl)thiazol-4-yl)-2-naphthoate
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
METHYL 4-(2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Biological Activity
Methyl 4-(2-{[6-methyl-2-(4-methylpiperidin-1-yl) pyrimidin-4-yl]oxy}acetamido)benzoate, a complex organic compound, has garnered attention in the pharmaceutical field due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C19H26N4O3
- Molecular Weight : 358.44 g/mol
- CAS Number : 1226432-83-2
The structural formula indicates the presence of a benzoate moiety, a pyrimidine ring, and a piperidine group, which are essential for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act on GPCRs, which are crucial in mediating cellular responses to hormones and neurotransmitters. Studies have shown that similar compounds can modulate intracellular signaling pathways, leading to physiological effects such as altered calcium ion levels and neurotransmitter release .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structural features have demonstrated potent activity against various cancer cell lines, including Mia PaCa-2 and PANC-1 .
- Antimicrobial Properties : Research indicates that compounds structurally related to methyl 4-(2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans .
Antitumor Activity
A study evaluating the antitumor efficacy of structurally related compounds found that they inhibited cell proliferation in several cancer types. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | Mia PaCa-2 | 5.0 |
Compound B | PANC-1 | 7.5 |
Compound C | RKO | 6.0 |
Antimicrobial Activity
In vitro tests have shown that certain derivatives possess broad-spectrum antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined using the disk diffusion method:
Compound | Microorganism | MIC (µg/mL) |
---|---|---|
Compound D | Staphylococcus aureus | 15.62 |
Compound E | Candida albicans | 15.62 |
These findings suggest that the compound could be further developed as an antimicrobial agent.
Properties
IUPAC Name |
methyl 4-[[2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-14-8-10-25(11-9-14)21-22-15(2)12-19(24-21)29-13-18(26)23-17-6-4-16(5-7-17)20(27)28-3/h4-7,12,14H,8-11,13H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYDMZAIFKUBLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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